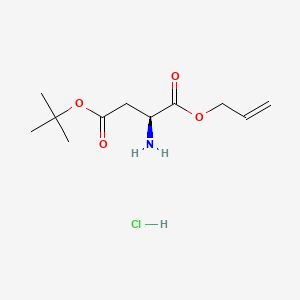

Aspartic acid(otbu)-allyl ester hcl

Beschreibung

Contextualization within Orthogonally Protected Amino Acid Derivatives

The true utility of Aspartic acid(OtBu)-allyl ester HCl is best understood in the context of orthogonal protection strategies, a cornerstone of modern peptide chemistry.

Amino acids, the building blocks of proteins, possess at least two reactive functional groups: an amino group and a carboxylic acid group. Trifunctional amino acids, such as aspartic acid, contain an additional reactive group in their side chain. nih.gov To construct a peptide with a specific sequence, these reactive groups must be temporarily blocked or "protected" to prevent unwanted side reactions, such as self-polymerization. peptide.com A successful protection scheme ensures that only the desired peptide bond is formed at each step of the synthesis. nih.gov The development of a wide array of protecting groups allows chemists to selectively unmask specific sites on a complex molecule for further modification, a strategy that is indispensable for creating branched peptides, cyclic peptides, and other complex molecular architectures. sigmaaldrich.comiris-biotech.de

The journey of peptide synthesis, stretching back over a century, has been marked by continuous innovation in protection strategies. nih.gov Early methods struggled with the challenges posed by the side chains of amino acids like aspartic acid. The initial focus was on simple protection schemes, such as the Boc (tert-butoxycarbonyl) and Bzl (benzyl) strategy. nih.gov However, these groups are both removed by acidic conditions, limiting their flexibility. researchgate.net The introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by a base, revolutionized the field by establishing the highly efficient and orthogonal Fmoc/tBu (tert-butyl) protection scheme. nih.govresearchgate.net For aspartic acid, protecting its two carboxylic acid groups has been a particular focus, leading to the development of derivatives with different ester groups to allow for selective deprotection and modification, a critical step in producing complex peptides and protein domains. taylorandfrancis.commdpi.com

Rationale for Dual Ester Protection (tert-Butyl and Allyl) of Aspartic Acid Carboxylates

The specific combination of tert-butyl (OtBu) and allyl (OAll) esters in this compound is a prime example of an orthogonal protection strategy.

Orthogonal protecting groups are sets of protectors that can be removed under distinct chemical conditions without affecting the others. uchicago.eduwikipedia.org This allows for the sequential and specific manipulation of different parts of a molecule. In the case of this compound:

The tert-butyl (OtBu) ester is acid-labile. It is stable to the basic conditions used to remove Fmoc groups during standard solid-phase peptide synthesis (SPPS) but is readily cleaved by strong acids like trifluoroacetic acid (TFA), typically during the final step of cleaving the completed peptide from its solid support. iris-biotech.de

The allyl (OAll) ester is stable to both the acidic and basic conditions used for tBu and Fmoc group removal, respectively. It is selectively removed under very mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄. sigmaaldrich.com

This orthogonality is a powerful tool. nih.govresearchgate.net For instance, a chemist can build a peptide chain using the standard Fmoc strategy, then selectively remove the allyl group from an incorporated aspartic acid residue to perform a specific chemical modification on the side-chain carboxyl group—such as forming a cyclic peptide or attaching a fluorescent label—all while the rest of the peptide and its other protecting groups remain intact. sigmaaldrich.com

Amino acid esters are often supplied as hydrochloride (HCl) salts for several practical reasons. The free amino group of an amino acid ester is a nucleophile and can be unstable, potentially leading to degradation or unwanted side reactions over time. rsc.org Converting it into an ammonium (B1175870) salt with HCl provides several key benefits:

Enhanced Stability: The protonated amine is no longer nucleophilic, which significantly increases the compound's shelf-life and prevents premature reactions.

Improved Handling: The salt form is typically a stable, crystalline solid, which is easier to weigh and handle accurately compared to the often-oily free base. aksci.com

Simplified Purification: The process of forming the salt can be a final purification step. researchgate.net Before use in a peptide coupling reaction, the hydrochloride salt must be neutralized to liberate the free amine, which then acts as the nucleophile to form the next peptide bond. This is typically done in situ using a non-nucleophilic base. core.ac.ukresearchgate.netnih.gov

Position within the Landscape of Modern Organic Synthesis and Biopolymer Chemistry

This compound is not merely a laboratory curiosity; it is a reagent that enables significant advances in chemical biology and materials science. Its utility is central to the synthesis of structurally complex peptides that have therapeutic or diagnostic potential. The ability to perform selective, on-resin modifications allows for the creation of peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced stability or novel properties. acs.org As the demand for sophisticated biopolymers, custom-designed proteins, and complex natural product analogs grows, the need for precisely engineered building blocks like this orthogonally protected aspartic acid derivative will continue to expand. mdpi.com

Contribution to Fragment Condensation and Convergent Synthesis Approaches

The use of building blocks like this compound is central to the success of fragment condensation. Specifically, the allyl ester at the C-terminus of a peptide fragment allows for its selective deprotection to reveal a free carboxylic acid. This newly exposed functional group can then be activated and coupled to the N-terminus of another protected peptide fragment.

The orthogonality of the allyl and tert-butyl groups is paramount in this context. While the C-terminal allyl group is removed to enable fragment coupling, the tert-butyl group on the aspartic acid side-chain remains intact, preventing unwanted side reactions at this position. nih.gov This ensures the integrity of the peptide backbone and side-chain functionalities throughout the convergent assembly process.

The conditions for allyl group deprotection are notably mild, typically involving a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger. sigmaaldrich.comnih.gov This mildness is crucial for preserving the integrity of often-sensitive peptide fragments.

Table 1: Protecting Groups in this compound and their Deprotection Conditions

| Protecting Group | Position | Deprotection Reagent | Typical Conditions |

| Allyl Ester | α-Carboxyl | Pd(PPh₃)₄ / Scavenger | CHCl₃/AcOH/NMM or PhSiH₃ in DCM sigmaaldrich.comnih.gov |

| tert-Butyl (OtBu) Ester | Side-Chain Carboxyl | Strong Acid | Trifluoroacetic Acid (TFA) nih.govnih.gov |

Relevance in the Design and Construction of Peptide-Based Scaffolds and Conjugates

The unique deprotection profile of this compound also makes it a valuable tool for the synthesis of more complex, non-linear peptide structures such as cyclic peptides, branched peptides, and peptide conjugates. These structures are of significant interest in drug discovery and materials science due to their enhanced stability, receptor-binding affinity, and novel functionalities. nih.govnih.gov

Cyclic Peptides: The orthogonal deprotection of the allyl and tert-butyl groups allows for selective on-resin cyclization. For instance, a linear peptide can be synthesized on a solid support with an Aspartic acid(OtBu)-allyl ester residue incorporated. The C-terminal allyl ester can be selectively removed, and the resulting carboxylic acid can be coupled with a deprotected N-terminal amino group or a side-chain amine of another amino acid (e.g., lysine) to form a cyclic peptide. nih.govnih.gov The side-chain tert-butyl group on the aspartic acid remains in place during this cyclization, preventing interference.

Branched Peptides and Scaffolds: The side-chain carboxyl group of aspartic acid provides a point for creating branched structures. After the main peptide chain is assembled, the tert-butyl protecting group on the aspartic acid side chain can be removed under acidic conditions. This exposes a carboxylic acid to which another peptide chain or a different molecule can be attached. The use of tri-orthogonal scaffolds allows for the synthesis of three different peptides on the same skeleton, which can be useful in developing protein mimics. researchgate.net

Peptide Conjugates: The ability to selectively deprotect the different carboxyl groups of the aspartic acid residue at various stages of the synthesis is highly advantageous for creating peptide conjugates. A therapeutic or imaging agent can be selectively coupled to either the C-terminus (after allyl deprotection) or the side chain (after tert-butyl deprotection), allowing for the precise construction of targeted drug delivery systems or diagnostic tools.

Table 2: Applications in Peptide Scaffold and Conjugate Synthesis

| Application | Key Role of this compound |

| Cyclic Peptide Synthesis | Orthogonal deprotection allows for selective on-resin cyclization between the C-terminus and an N-terminal or side-chain amine. nih.govnih.gov |

| Branched Peptide Synthesis | The side-chain carboxyl group serves as an attachment point for a second peptide chain after selective deprotection. |

| Peptide Conjugate Design | Allows for site-specific attachment of other molecules (e.g., drugs, imaging agents) to either the C-terminus or the side chain. |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4.ClH/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4;/h5,8H,1,6-7,12H2,2-4H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRAKVZUBAZRJQ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aspartic Acid Otbu Allyl Ester Hcl

Strategies for Regioselective Esterification of Aspartic Acid

Regioselective esterification of aspartic acid is the cornerstone of synthesizing derivatives with orthogonal protecting groups. Orthogonal protection allows for the selective removal of one protecting group in the presence of another, which is essential for sequential chemical modifications. The synthesis of Aspartic Acid(OtBu)-allyl ester HCl requires a two-stage strategy: first, the selective placement of a tert-butyl ester at the β-carboxyl group, and second, the subsequent esterification of the α-carboxyl group with an allyl moiety.

The introduction of the sterically bulky tert-butyl group preferentially at the β-position is a critical first step. This selectivity can be achieved through several methods that exploit differences in reactivity or that use temporary protecting groups to shield the α-position.

One common and direct method for forming tert-butyl esters is through acid-catalyzed reactions with isobutene or via transesterification with tert-butyl acetate (B1210297). thieme.de When applied to aspartic acid, these conditions can be optimized to favor the formation of the β-ester. The reaction with isobutene, a gas, is typically performed under pressure in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. thieme.degoogle.com The mechanism involves the protonation of isobutene to form a stable tert-butyl cation, which is then attacked by the carboxyl oxygen. While this method can lead to a mixture of products, including the di-ester and the α-ester, reaction conditions can be controlled to improve the yield of the desired β-isomer. google.com

| Parameter | Condition | Reference |

| Reactants | Aspartic Acid, Isobutylene (B52900) | google.com |

| Catalyst | Anhydrous p-toluenesulfonic acid | google.com |

| Solvent | Dichloromethane (B109758) | google.com |

| Temperature | -10 to -5 °C | google.com |

| Duration | 48 to 72 hours | google.com |

This interactive table summarizes typical conditions for the acid-catalyzed addition of isobutene to aspartic acid.

A more elegant and highly selective method involves the use of boroxazolidinone intermediates. This strategy temporarily protects both the α-amino group and the α-carboxyl group, leaving only the β-carboxyl group available for esterification. The synthesis begins by reacting an N-protected aspartic acid (e.g., N-CBZ-L-aspartic acid) with a boron trifluoride etherate (BF3·Et2O), which facilitates the formation of a cyclic B,B-difluoroboroxazolidinone (DFBON) intermediate. nih.govlookchem.com This five-membered ring structure effectively shields the α-carboxylate. The exposed β-carboxyl group can then be esterified to form the tert-butyl ester in high yield. lookchem.com Subsequent mild acidolysis removes the boroxazolidinone ring, yielding the desired β-tert-butyl ester. nih.gov

| Step | Description | Key Reagents | Reference |

| 1 | Formation of Intermediate | Salts of amino acid, BF3·Et2O | lookchem.com |

| 2 | Selective Esterification | Tert-butanol, BF3·Et2O, H3PO4 | lookchem.com |

| 3 | Deprotection | Mild acidolysis | nih.gov |

This interactive table outlines the key stages of β-ester formation using boroxazolidinone intermediates.

Once the β-carboxyl group is successfully protected as a tert-butyl ester (H-Asp(OtBu)-OH), the free α-carboxyl group can be selectively esterified to introduce the allyl group.

The free α-carboxylic acid of H-Asp(OtBu)-OH can be converted to its corresponding allyl ester by reaction with an allyl halide, such as allyl bromide. This reaction is typically carried out under basic conditions. A base (e.g., triethylamine (B128534) or sodium bicarbonate) is used to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the allyl bromide in an SN2 reaction to displace the bromide and form the ester bond. Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to ensure complete esterification without promoting side reactions.

A widely used and very mild method for forming esters is the Steglich esterification, which employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in combination with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org In this procedure, the α-carboxylic acid of H-Asp(OtBu)-OH reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, a potent nucleophilic catalyst, intercepts this intermediate to form a reactive acyl-pyridinium species. organic-chemistry.org This species is then readily attacked by allyl alcohol to yield the desired α-allyl ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. nih.govresearchgate.net This method is highly efficient, often proceeds at room temperature, and is compatible with a wide range of functional groups, making it ideal for complex substrates. organic-chemistry.org

| Reagent | Role in Reaction | Reference |

| H-Asp(OtBu)-OH | Carboxylic Acid Substrate | |

| Allyl Alcohol | Alcohol Substrate | organic-chemistry.org |

| DCC | Carbodiimide Activating Agent | organic-chemistry.orgorganic-chemistry.org |

| DMAP | Acyl-Transfer Catalyst | organic-chemistry.orgorganic-chemistry.org |

| Solvent (e.g., CH2Cl2) | Anhydrous Reaction Medium | organic-chemistry.org |

This interactive table details the components and their functions in a typical DCC/DMAP-mediated esterification.

Sequential Introduction of Protecting Groups

The creation of this di-protected aspartic acid derivative requires a carefully orchestrated sequence of reactions to ensure regioselectivity. The process generally involves two main esterification steps.

A common synthetic strategy begins with the selective protection of the β-carboxyl group of aspartic acid. This can be achieved by reacting aspartic acid with isobutylene in the presence of a strong acid catalyst, which preferentially forms the more stable β-tert-butyl ester. Following the protection of the β-carboxyl group, the α-carboxyl group is esterified. This second step involves reacting the resulting H-Asp(OtBu)-OH with allyl alcohol. This esterification is typically carried out under acidic conditions, for instance, by saturating the allyl alcohol with HCl gas, to yield the di-ester. researchgate.net

Alternatively, the synthesis can commence with an N-terminally protected aspartic acid, such as Fmoc-Asp(OtBu)-OH or Boc-Asp(OtBu)-OH. This approach protects the amino group during the subsequent esterification of the α-carboxyl group. The protected intermediate, for example Fmoc-Asp(OtBu)-OH, is reacted with allyl alcohol, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP), to form Fmoc-Asp(OtBu)-OAll. acs.org The N-terminal protecting group is then removed in a subsequent step before the final hydrochloride salt is formed.

Amino Group Protection and Hydrochloride Salt Formation

The final stages of the synthesis involve the deprotection of the α-amino group (if a temporary protecting group was used) and the subsequent formation of the hydrochloride salt. This salt form enhances the stability and handling of the compound, which is a common practice for amino acid esters used in peptide synthesis. core.ac.uk

Once the di-ester, Aspartic acid(OtBu)-allyl ester, has been synthesized and isolated with a free α-amino group, it is converted into its hydrochloride salt. This is typically achieved by dissolving the free amine in a suitable anhydrous organic solvent, such as diethyl ether, dioxane, or ethyl acetate, and then introducing anhydrous hydrogen chloride (either as a gas or as a solution in the chosen solvent). The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed, and dried. This straightforward acid-base reaction provides the final product in a stable, crystalline form.

In many synthetic routes, the α-amino group is protected during the esterification steps to prevent unwanted side reactions, such as polymerization. researchgate.net The two most common N-alpha protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.comnih.gov

Fmoc Strategy : If Fmoc-Asp(OtBu)-OH is used as the starting material for the α-allyl esterification, the Fmoc group must be removed to generate the free amine. This is accomplished by treating the protected di-ester with a mild base, typically a solution of 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com After the removal of the Fmoc group, the resulting free amine is then converted to the hydrochloride salt as described previously. The allyl and OtBu esters are stable to these basic conditions. peptide.com

Boc Strategy : When the Boc group is used for N-alpha protection, its removal is achieved under acidic conditions that must be carefully chosen to avoid premature cleavage of the acid-labile OtBu side-chain protecting group. The Boc group can be cleaved using trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM). core.ac.uk Following Boc deprotection, the resulting amine trifluoroacetate (B77799) salt is typically neutralized, and then the free amine is treated with HCl to form the desired hydrochloride salt.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

The choice of solvent can significantly influence the rate and outcome of the esterification reactions. For acid-catalyzed esterifications, the alcohol reactant (e.g., allyl alcohol) can sometimes serve as both the solvent and the reagent. researchgate.net In other cases, non-polar aprotic solvents may be preferred to minimize side reactions. The thermodynamic properties of the solvent can affect reaction kinetics, and modeling can sometimes be used to predict the optimal solvent for a given esterification. nih.gov

Temperature control is crucial throughout the synthesis. While higher temperatures can increase reaction rates, they can also promote undesirable side reactions. A significant concern in aspartic acid chemistry is the formation of aspartimide, a cyclic side product that can lead to racemization and the formation of β-peptides. nih.govresearchgate.netiris-biotech.de This side reaction is particularly problematic during the Fmoc-deprotection step in solid-phase peptide synthesis but can also be a concern in solution-phase synthesis under certain conditions. iris-biotech.de Therefore, reactions are often conducted at controlled temperatures, sometimes at room temperature or below, to balance reaction speed with product purity.

Table 1: Influence of Temperature on Esterification Yield

| Temperature (°C) | Reaction Time (h) | Conversion Yield (%) | Reference |

| 25 | 24 | Moderate | General Observation |

| 50 | 8 | High | researchgate.net |

| 70 | 4 | >95 | acs.org |

| 100 | 2 | High, with potential for side products | researchgate.net |

This is an interactive table based on generalized findings in esterification literature.

The selection of an appropriate catalyst is fundamental to achieving efficient and selective esterification.

Acid Catalysts : For direct esterification, strong acid catalysts are commonly employed. These can include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). acs.org Chlorotrimethylsilane (TMSCl) has also been reported as an effective acid catalyst precursor for the selective esterification of aspartic acid. researchgate.net The nature of the acid catalyst can be critical; for instance, some studies have shown H₂SO₄ to be effective where HCl and HNO₃ were not under similar conditions. acs.org

Coupling Agents : When starting with an N-protected amino acid, esterification is often achieved using coupling agents. The combination of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), with an activating agent like 4-(dimethylamino)pyridine (DMAP) is a widely used method. acs.org

The catalyst loading (the amount of catalyst relative to the substrate) must be optimized. Insufficient catalyst can lead to slow or incomplete reactions, while excess catalyst can promote side reactions and complicate the purification process. The optimal loading is typically determined empirically for each specific transformation.

Table 2: Comparison of Catalytic Systems for Esterification

| Catalyst System | Typical Solvent | Advantages | Disadvantages |

| H₂SO₄ / Alcohol | Alcohol | Inexpensive, effective | Strong acid, can cause charring at high temps |

| TMSCl / Alcohol | CH₂Cl₂ or Alcohol | High selectivity, mild conditions | Requires excess reagent |

| DCC / DMAP | CH₂Cl₂ or DMF | High yields, mild conditions | DCC byproduct (DCU) can be difficult to remove |

This interactive table summarizes common catalytic systems.

Isolation and Purification Techniques for Intermediates

The synthesis of this compound involves a multi-step process where the isolation and purification of key intermediates are critical for achieving a high-purity final product. The structural complexity and potential for side reactions, such as aspartimide formation, necessitate robust purification strategies. iris-biotech.deiris-biotech.de The primary techniques employed for the purification of these protected amino acid derivatives include crystallization, chromatography, and liquid-liquid extraction.

Crystallization

Crystallization is a highly effective method for purifying solid intermediates, offering the potential for high purity and scalability. This technique is frequently used for intermediates such as N-protected Asp-OtBu derivatives.

One common strategy involves the formation of a salt to enhance the crystalline nature of the intermediate. For instance, N-protected aspartic acid derivatives that may be difficult to crystallize directly can be converted into their dicyclohexylamine (B1670486) (DCHA) salts. These salts often form well-defined, stable crystals that can be easily isolated. A patent describes a method where Fmoc-Asp-OtBu is treated with dicyclohexylamine in a mixed solvent system of ethyl acetate and petroleum ether to induce crystallization of the Fmoc-Asp-OtBu·DCHA salt. google.com The purified salt is then treated with an acid, such as a citric acid solution, to remove the dicyclohexylamine and regenerate the high-purity Fmoc-Asp-OtBu intermediate. google.com

Another approach involves direct crystallization from a suitable solvent system. For Boc-protected amino acids that exist as oils, a method involves adding seed crystals to the oil, allowing it to solidify, and then slurrying the solid in a non-polar or weakly polar solvent to induce crystallization and remove impurities. google.com

Table 1: Crystallization Parameters for Aspartic Acid Intermediates

| Intermediate | Technique | Solvent System | Key Steps | Reference |

| Fmoc-Asp-OtBu | Salt Crystallization | Ethyl acetate / Petroleum ether | 1. Addition of dicyclohexylamine (DCHA) to form the salt. 2. Isolation of the crystalline DCHA salt. 3. Removal of DCHA with an acidic wash. | google.com |

| Boc-Amino Acids | Seeding & Slurrying | Weak polar solvent | 1. Evaporation of solvent to obtain an oil. 2. Addition of seed crystals to induce solidification. 3. Pulping/slurrying in a solvent to purify. | google.com |

| L-aspartic acid | Suspension in Water | Aqueous solution | 1. Suspending impure crystals in water at ≥ 50°C. 2. Stirring for a defined period. 3. Cooling to crystallize and filtering to separate purified crystals. | google.com |

Chromatographic Methods

Chromatography is an indispensable tool for the purification of synthetic intermediates, particularly for separating closely related compounds, isomers, and byproducts from the main product. Various chromatographic techniques are employed depending on the scale and nature of the impurities.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for purifying intermediates on a laboratory scale. The choice of eluent (solvent system) is critical for achieving good separation. A gradient of non-polar to polar solvents, such as hexane (B92381)/ethyl acetate or dichloromethane/methanol (B129727), is typically used to elute the desired compound from the column while retaining more polar or less polar impurities. This technique is effective for removing unreacted starting materials and byproducts from N-protected and fully protected aspartic acid derivatives.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale or for analytical purposes, Reverse-Phase HPLC (RP-HPLC) is the method of choice. Intermediates are separated based on their hydrophobicity. helixchrom.comnih.gov This is particularly useful for separating the desired product from diastereomeric impurities or side products like those resulting from aspartimide formation, which may have very similar properties to the target molecule. iris-biotech.deiris-biotech.de Specialized columns, such as HILIC mixed-mode columns, can also be used to improve the retention and separation of polar analytes like amino acids and their derivatives. helixchrom.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. youtube.com By spotting the reaction mixture on a TLC plate and developing it in various solvents, chemists can visualize the separation of the product from other components and identify an optimal eluent for purification.

Table 2: Chromatographic Techniques for Intermediate Purification

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Preparative purification, removal of starting materials and major byproducts. | |

| Reverse-Phase HPLC (RP-HPLC) | C18 or C8 silica | Acetonitrile (B52724)/Water with TFA or Formic Acid | High-purity separation, removal of isomers and closely related impurities. | helixchrom.comnih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Varies (e.g., Acetic Acid/n-Butanol) | Reaction monitoring, solvent system optimization. | youtube.com |

Extraction and Washing

Liquid-liquid extraction is a fundamental workup technique used after a reaction to perform an initial, coarse purification of the crude product. This method separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

Following the synthesis of a protected aspartic acid intermediate, the reaction mixture is often diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with aqueous solutions to remove various impurities:

Acidic Wash: A wash with a dilute acid solution (e.g., 1N HCl, citric acid solution) is used to remove any unreacted basic compounds, such as amine coupling agents or residual dicyclohexylamine. google.com

Basic Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) removes unreacted acidic starting materials or acidic byproducts.

Brine Wash: A final wash with a saturated sodium chloride solution (brine) is used to remove the bulk of the water from the organic phase before drying.

This sequence of washes effectively removes a significant portion of water-soluble impurities, preparing the intermediate for further purification by chromatography or crystallization.

Advanced Applications in Peptide Chemistry

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein science, allowing for the efficient, stepwise assembly of amino acids into a desired sequence on a solid support. wisdomlib.orgbiosynth.com The choice of protected amino acid derivatives is critical to the success of SPPS, and Aspartic acid(otbu)-allyl ester hcl serves as a valuable building block in this methodology. cem.comsevernbiotech.com Its utility stems from the orthogonal nature of its protecting groups, which allows for selective deprotection and modification of the peptide chain while it is still attached to the solid support. nih.govgoogle.com

Orthogonal Protecting Group Strategies Leveraging OtBu and Allyl Orthogonality

The concept of orthogonal protection is fundamental to the synthesis of complex peptides. biosynth.comgoogle.com It involves the use of multiple classes of protecting groups, each of which can be removed under specific reaction conditions without affecting the others. google.com this compound is a prime example of a reagent designed for such strategies. The tert-butyl (OtBu) ester on the side chain is labile to strong acids like trifluoroacetic acid (TFA), while the allyl ester at the C-terminus is stable to these conditions but can be selectively cleaved using a palladium(0) catalyst. peptide.comsigmaaldrich.com This dual protection scheme provides chemists with precise control over the synthetic process.

The most widely used strategy in SPPS is the Fmoc/tBu approach. nih.govresearchgate.net In this method, the temporary Nα-protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. biosynth.comcreative-peptides.com this compound is fully compatible with Fmoc/tBu SPPS protocols. nih.govaltabioscience.com The OtBu group on the side chain remains intact during the repetitive basic treatments required for Fmoc group removal. peptide.comcreative-peptides.com This stability is crucial for preventing unwanted side reactions and maintaining the integrity of the growing peptide chain.

A key advantage of the allyl ester is its selective removal while the peptide remains attached to the solid support. nih.govpeptide.com This is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. google.comgoogle.com This deprotection is performed under mild and neutral conditions, which preserves the acid-labile side-chain protecting groups and the integrity of the peptide backbone. google.com Once the C-terminal allyl group is removed, the newly freed carboxylic acid can undergo various on-resin modifications, such as cyclization to form head-to-tail cyclic peptides or coupling with other molecules for further functionalization. nih.govpeptide.com

Incorporation into Complex Peptide Sequences and Peptidomimetics

The unique properties of this compound make it a valuable tool for the synthesis of complex peptide sequences and peptidomimetics. wisdomlib.orgnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. nih.gov The ability to selectively deprotect and modify the C-terminus on-resin opens up avenues for creating these sophisticated molecules. nih.govpeptide.com

The formation of peptide bonds requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents. This compound is compatible with a wide range of common coupling reagents used in SPPS. These include uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium-based reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). peptide.compeptide.comcphi-online.com The choice of coupling reagent can be optimized to achieve high coupling efficiency and minimize side reactions, particularly racemization. peptide.combachem.com For instance, HATU is often preferred for its rapid reaction times and low rates of epimerization. peptide.comsigmaaldrich.com

Table 1: Common Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Full Name | Class | Key Features |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Uronium/Aminium | High reactivity, low racemization. peptide.comsigmaaldrich.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | Efficient and widely used. peptide.combachem.com |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Phosphonium | Minimizes certain side reactions. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Safer byproducts compared to BOP. peptide.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | High efficiency and safer than benzotriazole-based reagents. nih.gov |

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct. nih.goviris-biotech.de This side reaction can occur under the basic conditions used for Fmoc deprotection and leads to the formation of undesired β-peptides and racemization. peptide.comnih.gov The use of a sterically hindered protecting group on the aspartic acid side chain, such as the tert-butyl (OtBu) group, can help to minimize aspartimide formation. nih.govresearchgate.net While not a complete solution, the bulky OtBu group sterically hinders the cyclization reaction. iris-biotech.deresearchgate.net For particularly problematic sequences, such as those containing an Asp-Gly motif, other strategies may be employed in conjunction with Asp(OtBu)-containing building blocks. These can include the use of dipeptides with backbone protection, like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the amide nitrogen, effectively preventing aspartimide formation. iris-biotech.decem.comavantorsciences.com

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| tert-butyl | OtBu / tBu |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| Trifluoroacetic acid | TFA |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh3)4 |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |

| 2,4-dimethoxybenzyl | Dmb |

Prevention and Mitigation of Aspartimide Formation

Sequence-Dependent Factors Influencing Aspartimide Formation

Aspartimide formation is highly dependent on the peptide sequence, with certain amino acid motifs being particularly susceptible. sigmaaldrich.com The nature of the amino acid C-terminal to the aspartic acid residue significantly influences the rate of this side reaction.

| Amino Acid Sequence Motif (Asp-Xxx) | Propensity for Aspartimide Formation |

| Asp-Gly | High |

| Asp-Asn | High |

| Asp-Arg | Moderate |

| Asp-Asp | Moderate |

| Asp-Gln | Moderate |

This table is generated based on information from multiple sources. iris-biotech.de

The flexibility of the peptide backbone at the Asp-Xxx junction is a key determinant. Glycine, lacking a side chain, imparts significant conformational flexibility, thereby facilitating the cyclization reaction to form the aspartimide. sigmaaldrich.com

Role of β-Carboxyl Protecting Groups in Aspartimide Suppression

The choice of the protecting group for the β-carboxyl function of aspartic acid is a critical factor in preventing aspartimide formation. The tert-butyl (OtBu) group, as present in this compound, is a standard protecting group in Fmoc chemistry. peptide.com However, its effectiveness in suppressing aspartimide formation can be limited, especially in problematic sequences. nih.gov

Increasing the steric bulk of the side chain protecting group can effectively shield the β-carboxyl group and hinder the intramolecular cyclization. iris-biotech.desmolecule.com While the OtBu group provides a moderate level of steric hindrance, more sterically demanding groups have been developed for sequences that are highly prone to aspartimide formation. nih.gov

| β-Carboxyl Protecting Group | Relative Steric Hindrance | Efficacy in Aspartimide Suppression |

| OtBu (tert-butyl) | Moderate | Moderate |

| OMpe (3-methyl-3-pentyl) | High | High |

| OEpe (3-ethyl-3-pentyl) | High | Very High |

| OBno (5-n-butyl-5-nonyl) | Very High | Very High |

| O-2-PhiPr (2-phenylisopropyl) | High | High |

This table is compiled from findings in various studies. sigmaaldrich.comnih.gov

While bulkier protecting groups offer enhanced suppression of aspartimide formation, they can sometimes lead to reduced coupling efficiency during peptide synthesis due to their own steric hindrance. nih.gov Therefore, the choice of the β-carboxyl protecting group often involves a trade-off between minimizing side reactions and maximizing coupling yields.

Additives and Conditions for Aspartimide Minimization

In addition to the choice of protecting groups, the reaction conditions and the use of specific additives can significantly reduce the extent of aspartimide formation.

Fmoc-Deprotection Reagents: The basicity of the reagent used for the removal of the Fmoc protecting group is a key parameter. Using a weaker base, such as piperazine (B1678402) instead of the standard piperidine (B6355638), can suppress aspartimide formation. smolecule.com However, weaker bases may not be efficient enough for complete Fmoc removal in all cases. iris-biotech.de

Acidic Additives: The addition of an acidic component to the Fmoc deprotection solution can effectively lower the basicity and thereby reduce aspartimide formation. iris-biotech.de Hydroxybenzotriazole (HOBt) has been shown to be effective, though its explosive nature in anhydrous form is a concern. smolecule.com Formic acid is another commonly used additive for this purpose. biotage.com

Temperature: Elevated temperatures during peptide synthesis can increase the rate of aspartimide formation. Therefore, maintaining ambient or sub-ambient temperatures, especially during the Fmoc deprotection and coupling steps involving aspartic acid, is advisable.

| Condition/Additive | Effect on Aspartimide Formation |

| Use of weaker bases (e.g., piperazine) | Reduction |

| Addition of acidic additives (e.g., HOBt, formic acid) | Reduction |

| Lower reaction temperature | Reduction |

This table summarizes general strategies for minimizing aspartimide formation.

Utilization in Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) is the dominant methodology for peptide production, solution-phase synthesis remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for fragment condensation approaches. This compound is well-suited for such applications.

Controlled Fragment Condensation

In fragment condensation, pre-synthesized peptide fragments are coupled together in solution. This strategy can be more efficient for the synthesis of long peptides. The orthogonal protection offered by this compound is highly advantageous in this context. The allyl ester at the C-terminus can be selectively removed under mild conditions using a palladium catalyst, without affecting the acid-labile OtBu group or other protecting groups on the peptide fragment. nih.gov This allows for the generation of a C-terminal carboxylic acid, which can then be activated for coupling with the N-terminus of another peptide fragment. The use of pseudoproline dipeptides at the C-terminus of fragments has also been shown to prevent racemization during fragment condensation. nih.gov

Synthesis of Short Peptides and Peptide Conjugates

For the synthesis of short peptides, solution-phase methods can be more practical and cost-effective than SPPS. nih.gov this compound can be used as a starting material for the stepwise elongation of the peptide chain from the N-terminus.

Furthermore, the orthogonal nature of the protecting groups in this compound facilitates the synthesis of peptide conjugates. For instance, after the synthesis of a peptide chain, the allyl group can be selectively removed to expose the C-terminal carboxylic acid. This can then be conjugated to other molecules, such as oligonucleotides, lipids, or fluorescent labels, to create complex biomolecules with specific functionalities. nih.gov

Synthesis of Cyclic Peptides and Peptide Macrocycles

Cyclic peptides and peptide macrocycles are of significant interest in drug discovery due to their enhanced stability, receptor-binding affinity, and cell permeability compared to their linear counterparts. peptide.com The synthesis of these constrained structures often relies on the strategic use of orthogonally protected amino acids, making this compound a valuable tool.

The on-resin cyclization of peptides is a common strategy. nih.gov In a typical approach, a linear peptide is synthesized on a solid support, and the cyclization is performed before cleaving the peptide from the resin. When using this compound, the peptide can be anchored to the resin through the side chain of another amino acid. After the linear sequence is assembled, the allyl protecting group at the C-terminus can be selectively cleaved on-resin. sigmaaldrich.com The resulting free C-terminal carboxylic acid can then be coupled to the deprotected N-terminus of the peptide to form the cyclic structure. A study on on-resin head-to-tail cyclization showed that while both aspartic acid and glutamic acid linkers can be used, the longer side chain of glutamic acid may provide better cyclization potential. biotage.com

Alternatively, solution-phase cyclization can be employed. nih.gov In this case, the fully protected linear peptide is first cleaved from the solid support. The orthogonal deprotection of the C-terminal allyl ester and the N-terminal protecting group then allows for the intramolecular head-to-tail cyclization in solution.

On-Resin Cyclization Strategies Utilizing Allyl Ester Deprotection

The use of "this compound" is significant in the on-resin synthesis of cyclic peptides. peptide.com This method is often preferred over solution-phase cyclization because it can reduce the formation of undesirable peptide oligomers and simplify purification. peptide.com The allyl ester protecting group is orthogonal to the widely used Fmoc and Boc protecting groups, allowing for its selective removal without disturbing other protected parts of the peptide. This orthogonality is a key principle in modern peptide synthesis, enabling complex molecular architectures to be built with precision.

The process of on-resin cyclization typically involves several key steps. First, a linear peptide is assembled on a solid support. The N-terminal protecting group (often Fmoc) is then removed. Subsequently, the C-terminal allyl ester is selectively cleaved. This deprotection is commonly achieved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. dp.tech This unmasks the C-terminal carboxylic acid, which can then react with the N-terminal amine of the same peptide chain, forming a cyclic structure directly on the resin. peptide.com The cyclization is often mediated by standard coupling reagents. Microwave irradiation has also been explored to accelerate the deprotection of allyl esters and subsequent cyclization on the resin. nih.gov

A variety of reagents can be employed for the on-resin cyclization step following allyl deprotection, as detailed in the table below.

| Reagent Class | Specific Examples | Function |

| Coupling Reagents | PyBOP, HOBt | Promote amide bond formation during cyclization. peptide.com |

| Base | DIPEA (Hünig's base) | Activates the coupling reagents and neutralizes acidic byproducts. peptide.comgoogle.com |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the removal of the allyl protecting group. dp.tech |

| Scavenger | Phenylsilane (PhSiH₃) | Traps the allyl group after its removal from the peptide. dp.tech |

This on-resin approach is particularly beneficial for creating lactam bridges, for instance, between the side chains of aspartic or glutamic acid and lysine. peptide.comgoogle.com

Solution-Phase Cyclization Precursors

While on-resin methods are powerful, "this compound" also serves as a valuable precursor for synthesizing cyclic peptides in solution. nih.gov In this strategy, the fully protected linear peptide is first synthesized on a solid support and then cleaved from the resin with the side-chain and C-terminal allyl ester protecting groups still intact.

The selective removal of the C-terminal allyl group is then performed in solution, again typically using a palladium(0) catalyst. This generates a linear peptide with a free carboxylic acid at the C-terminus. The subsequent cyclization is carried out under high-dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization, which would lead to unwanted linear peptide chains. peptide.com

This solution-phase approach can be advantageous in certain situations, such as when on-resin cyclization is inefficient due to factors like steric hindrance within the peptide sequence or poor swelling of the resin. The choice of solvents and coupling reagents is critical to maximize the yield of the cyclic product in solution.

| Method | Key Features |

| On-Resin Cyclization | - Reduced side product formation. peptide.com- Simplified purification. peptide.com- Utilizes solid support throughout synthesis and cyclization. peptide.com |

| Solution-Phase Cyclization | - Linear peptide cleaved from resin before cyclization.- Cyclization performed in dilute solution to favor intramolecular reaction. nih.gov- Can be beneficial for sterically hindered sequences. |

Chemoenzymatic Peptide Synthesis and Ligase Applications

The field of chemoenzymatic peptide synthesis (CEPS) combines the selectivity of enzymes with the versatility of chemical methods, and "this compound" is a relevant building block in this context. nih.govnih.gov In CEPS, enzymes known as peptide ligases are used to catalyze the formation of peptide bonds. nih.gov These enzymes offer high stereoselectivity and operate under mild reaction conditions, which can be advantageous over purely chemical ligation methods. nih.gov

An N-protected amino acid ester can act as an acyl donor in a kinetically controlled synthesis catalyzed by a protease or ligase. nih.gov Engineered proteases, such as subtiligase and omniligase-1, have been developed to favor the ligation reaction (aminolysis) over the reverse reaction (hydrolysis). nih.govrsc.orgnih.gov The specificity of these enzymes can be quite broad, allowing for the ligation of various peptide fragments. nih.gov

A common strategy involves the enzymatic ligation of a peptide fragment containing a C-terminal ester, such as an allyl ester, with another peptide fragment that has a free N-terminus. youtube.com After the enzymatic coupling, the allyl protecting group can be selectively removed to allow for further modifications, including cyclization. youtube.com This approach leverages the efficiency and selectivity of the enzyme for the key bond-forming step, while chemical methods are used for the synthesis of the initial fragments and subsequent manipulations.

The development of novel peptide ligases with tailored substrate specificities continues to expand the scope of chemoenzymatic synthesis, offering a powerful and sustainable alternative for the production of complex peptides. rsc.orgproquest.com

Utilization in Polymer Science and Engineering

Monomer in the Synthesis of Functionalized Polyamino Acids

Functionalized polyamino acids derived from Aspartic acid(otbu)-allyl ester HCl are synthesized to have pendant allyl groups along the polymer backbone. These groups serve as handles for further chemical transformations, allowing for the introduction of various functionalities.

The most common and controlled method for synthesizing high molecular weight polypeptides from amino acid derivatives like this compound is through the ring-opening polymerization of their corresponding N-carboxyanhydrides (NCAs). wikipedia.orgnih.govresearchgate.net NCAs, also known as Leuchs' anhydrides, are five-membered heterocyclic compounds that polymerize with the loss of carbon dioxide to form polypeptides. wikipedia.org

The synthesis of the NCA of Aspartic acid(otbu)-allyl ester would typically involve the reaction of the amino acid with phosgene (B1210022) or a phosgene equivalent. wikipedia.org Once the NCA is formed, its polymerization can be initiated by various nucleophiles, including primary amines, organometallic complexes, or even the amino terminus of another polymer chain. researchgate.netnih.gov This process allows for the creation of well-defined homopolymers of poly(allyl-aspartate) or block copolymers where a segment of the polyamino acid is incorporated into a larger polymer structure. researchgate.net The polymerization of NCAs can be sensitive to impurities and reaction conditions, but when carefully controlled, it yields polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netnih.gov

| Polymerization Technique | Description | Key Advantages |

| N-carboxyanhydride (NCA) Polymerization | Ring-opening polymerization of an amino acid N-carboxyanhydride, initiated by a nucleophile. wikipedia.orgnih.gov | - High molecular weight polypeptides.- Controlled molecular weight and narrow polydispersity. researchgate.netnih.gov- Versatile for creating homopolymers and block copolymers. researchgate.net |

While NCA polymerization is prevalent, anionic polymerization techniques can also be employed for aspartic acid derivatives. For instance, the anionic ring-opening polymerization of diallyl cyclopropane-1,1-dicarboxylate, a related monomer, can be initiated to produce polymers with pendant allyl groups. mdpi.com This method offers control over the polymer's molecular weight and results in a narrow polydispersity. mdpi.com The resulting polymer possesses a terminal group that can be used for further bioconjugation and pendant allyl groups for ligand functionalization. mdpi.com

Post-Polymerization Functionalization via Allyl Group Transformations

A key advantage of incorporating this compound into a polymer backbone is the ability to perform post-polymerization modifications on the pendant allyl groups. nih.gov This strategy allows for the introduction of a wide range of functional molecules after the main polymer chain has been formed, providing a modular approach to creating multifunctional materials. nih.gov

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for modifying complex polymer structures. bachem.comitu.edu.tr The allyl groups on the poly(aspartic acid) backbone are excellent substrates for various click reactions, most notably thiol-ene reactions. nih.govitu.edu.tr In a thiol-ene reaction, a thiol-containing molecule readily adds across the double bond of the allyl group, often initiated by light (photo-initiated) or a radical initiator. mdpi.comnih.gov This allows for the covalent attachment of a wide array of molecules, including peptides, drugs, and imaging agents, under mild conditions. nih.govbachem.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful click reaction, and while the allyl group itself is not directly reactive, it can be chemically converted to an azide (B81097) or alkyne to participate in this highly efficient ligation chemistry. nih.govacs.org

| Click Reaction | Description | Application on Allyl-Functionalized Polymers |

| Thiol-Ene Reaction | Addition of a thiol to an alkene (the allyl group). itu.edu.tr | Direct and efficient conjugation of thiol-containing molecules to the polymer backbone. mdpi.comnih.gov |

| Azide-Alkyne Cycloaddition | Reaction between an azide and an alkyne to form a triazole linkage. acs.orgnih.gov | The allyl group can be chemically converted to an azide or alkyne for subsequent click reactions. nih.gov |

The pendant allyl groups can also serve as initiation sites for "grafting-from" polymerization or as attachment points for "grafting-to" strategies. mdpi.com

Grafting-From: In this approach, the allyl groups on the poly(aspartic acid) backbone are chemically modified to become initiation sites for the polymerization of a second monomer. mdpi.com This results in the growth of new polymer chains (grafts) directly from the backbone, leading to a high density of grafted chains. mdpi.com For example, the double bonds of the allyl groups could be converted to initiating sites for atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. acs.org

Grafting-To: This method involves the synthesis of separate polymer chains with reactive end-groups that can then be attached to the allyl groups of the poly(aspartic acid) backbone. mdpi.com While the grafting density may be lower than in the "grafting-from" approach due to steric hindrance, it allows for the precise characterization of both the backbone and the grafted chains before they are combined. mdpi.com

Development of Advanced Materials with Bioactive Moieties

The ability to functionalize poly(aspartic acid) derivatives through their pendant allyl groups has led to the development of advanced materials with a wide range of bioactive properties. For instance, by attaching specific ligands, these polymers can be designed to target cancer cells for drug delivery. nih.govmdpi.com The polymer backbone itself is often biodegradable, breaking down into naturally occurring aspartic acid. nih.govgoogle.com

Furthermore, these functionalized polymers can be designed to be responsive to environmental stimuli such as pH or temperature. mdpi.com For example, a drug could be attached to the polymer via a bond that is stable at physiological pH but cleaves in the acidic environment of a tumor, leading to targeted drug release. nih.gov The versatility of these materials also extends to applications in tissue engineering, where they can be used to create scaffolds that promote cell growth and tissue regeneration, and as advanced coatings for medical devices to improve biocompatibility. researchgate.netacs.org

Biodegradable and Biocompatible Polymer Architectures

The synthesis of biodegradable and biocompatible polymers is a cornerstone of modern biomedical and environmental science. Poly(aspartic acid) (PASP) and its derivatives are well-regarded for these properties, and this compound serves as a key precursor for creating well-defined PASP-based structures. nih.govunige.ch The general approach involves the ring-opening polymerization (ROP) of the corresponding N-carboxyanhydride (NCA) derived from the protected aspartic acid monomer. nih.govillinois.edu

The polymerization of an NCA derived from aspartic acid with both tert-butyl (Otbu) and allyl ester protecting groups allows for the synthesis of a protected poly(aspartic acid) backbone. The tert-butyl group protects the side-chain carboxylic acid, while the allyl group protects the backbone carboxylic acid. This protection strategy is crucial for achieving controlled polymerization and preventing unwanted side reactions. nih.gov

Following polymerization, the resulting poly(Aspartic acid(otbu)-allyl ester) can be selectively deprotected to yield functional polymers. The allyl group can be removed under mild conditions using palladium catalysis, leaving the tert-butyl group intact. Conversely, the tert-butyl group can be cleaved using acidic conditions, leaving the allyl group for further modification. This orthogonal deprotection capability is highly advantageous for creating complex and functional polymer architectures.

The inherent biodegradability of the poly(aspartic acid) backbone is a key feature. nih.gov The ester and amide linkages in the polymer chain are susceptible to hydrolysis, breaking down the polymer into smaller, non-toxic molecules that can be metabolized or excreted by the body. This makes polymers derived from this compound prime candidates for applications such as drug delivery systems, tissue engineering scaffolds, and temporary medical implants. unige.chnih.gov The biocompatibility of these polymers is also a significant advantage, as they are less likely to elicit an adverse immune response. nih.govnih.gov

The table below summarizes the key features of biodegradable and biocompatible polymers derived from this compound.

| Feature | Description |

| Monomer | This compound |

| Polymerization Method | Ring-Opening Polymerization (ROP) of the corresponding N-carboxyanhydride (NCA) |

| Resulting Polymer | Poly(Aspartic acid(otbu)-allyl ester) |

| Key Properties | Biodegradable, Biocompatible |

| Deprotection | Orthogonal removal of allyl and tert-butyl groups |

| Applications | Drug delivery, tissue engineering, medical implants |

pH-Responsive Polymer Systems

The development of pH-responsive polymers, which undergo conformational or solubility changes in response to variations in pH, is of great interest for applications such as targeted drug delivery and smart hydrogels. nih.govrsc.org The carboxylic acid groups in the poly(aspartic acid) backbone are responsible for its pH-responsive behavior.

By starting with this compound, chemists can synthesize polymers with latent pH-responsive functionality. After the polymerization to form poly(Aspartic acid(otbu)-allyl ester), the tert-butyl protecting groups on the side-chain carboxylic acids can be removed by treatment with a mild acid, such as trifluoroacetic acid (TFA). This deprotection step exposes the carboxylic acid groups, rendering the polymer pH-sensitive.

At a pH below the pKa of the carboxylic acid groups (typically around 4-5), the carboxyl groups are protonated and the polymer is relatively hydrophobic and may aggregate or collapse. As the pH increases above the pKa, the carboxylic acid groups become deprotonated and negatively charged. The resulting electrostatic repulsion between the carboxylate ions causes the polymer chains to uncoil and become more soluble, leading to a change in the polymer's conformation and properties. nih.gov

This pH-triggered transition can be exploited for various applications. For instance, in drug delivery, a drug can be encapsulated within the polymer matrix at a physiological pH of 7.4. When the polymer system encounters the acidic microenvironment of a tumor or an intracellular endosome, the change in pH can trigger the release of the encapsulated drug. nih.gov

Furthermore, the allyl groups on the polymer backbone, if left intact or partially deprotected, can be used for cross-linking to form pH-responsive hydrogels. These hydrogels can swell or shrink in response to pH changes, making them suitable for use as sensors, actuators, or controlled-release matrices. The cross-linking can be achieved through various chemical reactions involving the allyl group, such as thiol-ene click chemistry or radical polymerization. frontiersin.org

The table below details the characteristics of pH-responsive polymer systems derived from this compound.

| Feature | Description |

| Starting Monomer | This compound |

| Key Functional Group | Carboxylic acid (after deprotection of Otbu group) |

| Mechanism of pH-Responsiveness | Protonation/deprotonation of carboxylic acid groups |

| Behavior at low pH ( | Protonated, hydrophobic, collapsed state |

| Behavior at high pH (>pKa) | Deprotonated, hydrophilic, expanded state |

| Applications | Targeted drug delivery, smart hydrogels, sensors |

Transformations and Reactivity Studies of Aspartic Acid Otbu Allyl Ester Hcl

Selective Deprotection Strategies

The strategic removal of either the allyl or the tert-butyl ester group in the presence of the other is a key advantage of Aspartic acid(OtBu)-allyl ester HCl. This orthogonality is crucial for the stepwise construction of complex molecules.

Stereochemical Considerations and Racemization Studies

The chiral purity of amino acid residues is paramount for the biological activity of a peptide. During peptide synthesis, the α-carbon of an amino acid residue is susceptible to epimerization, a process that can lead to the formation of diastereomeric peptides that are often difficult to separate from the desired product.

Epimerization during Coupling and Deprotection

The epimerization of aspartic acid residues is a significant concern during both the coupling and deprotection steps of solid-phase peptide synthesis (SPPS), particularly under basic conditions. iris-biotech.de The formation of a cyclic aspartimide intermediate is a primary pathway for racemization. iris-biotech.demdpi.com This succinimide (B58015) ring is chirally labile, and its formation and subsequent ring-opening can lead to a mixture of L- and D-aspartyl peptides. issuu.comsigmaaldrich.com

The rate of epimerization is influenced by several factors. The use of strong bases for the removal of the Fmoc protecting group, such as piperidine (B6355638), promotes aspartimide formation and consequently, racemization. iris-biotech.deissuu.com The sequence of the peptide also plays a crucial role, with Asp-Gly, Asp-Asn, and Asp-Asp motifs being particularly prone to this side reaction. iris-biotech.denih.gov Furthermore, elevated temperatures, sometimes employed to overcome difficult couplings, can exacerbate racemization. nih.gov Studies using microwave-enhanced SPPS have shown that aspartic acid is susceptible to racemization, which can be mitigated by lowering the coupling temperature. nih.gov

Methodologies for Maintaining Chiral Purity

Several strategies have been developed to suppress epimerization and maintain the chiral integrity of the aspartic acid residue during peptide synthesis.

One effective approach is the use of sterically bulky side-chain protecting groups for the β-carboxyl group of aspartic acid. These bulky groups hinder the intramolecular cyclization required for aspartimide formation. biotage.com Comparative studies have shown that protecting groups with greater steric bulk, such as 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), and 5-n-butyl-5-nonyl (OBno), offer significantly better protection against aspartimide formation and subsequent racemization compared to the standard tert-butyl (OtBu) group. iris-biotech.denih.gov

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Suppressing Aspartimide Formation.

| Protecting Group | Relative Aspartimide Formation | Reference |

| tert-Butyl (OtBu) | High | iris-biotech.de |

| 3-methylpent-3-yl (OMpe) | Reduced | nih.gov |

| 3-ethyl-3-pentyl (OEpe) | Significantly Reduced | iris-biotech.de |

| 5-n-butyl-5-nonyl (OBno) | Extremely Low | sigmaaldrich.comnih.gov |

Another successful methodology involves the modification of the Fmoc deprotection conditions . The addition of an acidic additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid, to the piperidine deprotection solution can significantly reduce aspartimide formation. biotage.comresearchgate.net Alternatively, using a weaker base like piperazine (B1678402) instead of piperidine can also suppress this side reaction. biotage.com

Backbone protection offers another robust solution. The introduction of a protecting group, such as 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen of the preceding amino acid residue effectively prevents the initial cyclization step required for aspartimide formation. iris-biotech.debiotage.com

Side Reactions and Their Mitigation in Complex Synthetic Sequences

Beyond epimerization, several other side reactions can occur involving the aspartic acid residue, leading to impurities and reduced yields.

Aspartimide Formation and Subsequent Ring Opening

Aspartimide formation is arguably the most notorious side reaction associated with aspartic acid in Fmoc-based SPPS. nih.gov It occurs through a base-catalyzed intramolecular cyclization, where the backbone amide nitrogen attacks the side-chain ester carbonyl, leading to the release of the protecting group and the formation of a five-membered succinimide ring. iris-biotech.deissuu.com This reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. nih.govresearchgate.net

The formed aspartimide is not stable and can undergo nucleophilic ring-opening. iris-biotech.de This can be initiated by residual water or the base used for Fmoc deprotection (e.g., piperidine), resulting in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. mdpi.comnih.gov The ratio of these two products can vary depending on the reaction conditions. nih.gov

Mitigation strategies for aspartimide formation are largely the same as those employed to maintain chiral purity, as the two are intrinsically linked. These include the use of sterically hindered side-chain protecting groups, modified deprotection conditions, and backbone protection. iris-biotech.debiotage.comresearchgate.net A novel approach involves the use of cyanosulfurylides (CSY) as a protecting group for the carboxylic acid, which has been shown to completely suppress aspartimide formation. nih.gov

Table 2: Strategies to Mitigate Aspartimide Formation.

| Strategy | Description | Reference |

| Bulky Side-Chain Protecting Groups | Use of groups like OMpe, OEpe, or OBno to sterically hinder cyclization. | iris-biotech.denih.gov |

| Modified Deprotection | Addition of HOBt or formic acid to the piperidine solution, or use of a weaker base like piperazine. | biotage.comresearchgate.net |

| Backbone Protection | Introduction of a Dmb group on the preceding amide nitrogen. | iris-biotech.debiotage.com |

| Novel Protecting Groups | Use of cyanosulfurylides (CSY) to mask the carboxylic acid. | nih.gov |

Oligomerization and Dimerization Pathways

While less common than aspartimide formation, dimerization and oligomerization of peptides can occur under certain conditions. One study has proposed that in polar aprotic solvents like DMSO, dimerization can occur through the intermolecular nucleophilic attack of an amino acid side chain on a stabilized cyclic imide intermediate, which can be formed from an aspartic acid residue. nih.gov This highlights the importance of the solvent environment in directing reaction pathways. General studies on the oligomerization of amino acids have shown that this can be induced under simple dehydration-hydration cycles, though this is a more general observation not specific to complex synthetic sequences. nih.gov

Protection Group Migration and Instability

The stability of the protecting groups on the aspartic acid residue is critical for a successful peptide synthesis. The tert-butyl (OtBu) group, while widely used, is labile under the strong basic conditions of Fmoc deprotection, leading to the formation of the aspartimide intermediate. peptide.com This instability is a key driver of the side reactions discussed above.

The allyl ester protecting group is generally considered stable to both the acidic conditions used for final cleavage from many resins and the basic conditions of Fmoc deprotection. peptide.com Its removal is typically achieved orthogonally using a palladium catalyst. peptide.comorganic-chemistry.org However, the conditions for allyl deprotection must be chosen carefully to avoid side reactions with other sensitive residues in the peptide chain. While direct migration of the tert-butyl or allyl group from the side chain is not a commonly reported side reaction in this context, the instability of the OtBu group is a central issue in the reactivity of Asp(OtBu)-containing peptides.

Novel Derivatization and Functionalization Reactions at Unprotected Sites

A thorough search of the scientific literature yielded no specific research articles or detailed experimental data on the novel derivatization and functionalization reactions at the unprotected amino and carboxylic acid sites of this compound. Therefore, no data tables with research findings can be provided.

Advanced Spectroscopic and Chromatographic Techniques for Characterization in Research Contexts

High-Resolution Mass Spectrometry for Elucidation of Reaction Products and By-products

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with very similar molecular weights. drug-dev.comresearchgate.net This capability is crucial for identifying the target molecule, reaction intermediates, and potential by-products in the synthesis of Aspartic acid(otbu)-allyl ester hcl.

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov This makes it exceptionally well-suited for analyzing polar and thermally labile molecules like protected amino acids. In the context of this compound, ESI-MS is typically used to confirm the mass of the protonated molecule [M+H]⁺. The high accuracy of HRMS allows for the verification of the elemental formula (C₁₁H₂₀ClNO₄).

ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of a selected precursor ion. nih.gov This process provides valuable structural information by breaking the molecule at predictable bonds. For instance, fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of the tert-butyl group (as isobutylene (B52900), 56 Da), the allyl group (41 Da), or cleavage along the amino acid backbone. drug-dev.com These characteristic fragmentation patterns help to confirm the identity of the compound and distinguish it from isomeric impurities.

Table 1: Predicted ESI-MS/MS Fragmentation for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 230.15 (Free Base) | 174.10 | 56.05 (C₄H₈) | Loss of isobutylene from the tert-butyl ester |

| 230.15 (Free Base) | 189.10 | 41.05 (C₃H₅) | Loss of the allyl radical |

| 230.15 (Free Base) | 130.05 | 100.10 (C₅H₈O₂) | Loss of allyl formate |

Note: Data is illustrative and based on common fragmentation pathways for protected amino acids.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique particularly useful for analyzing biomolecules and other large organic macromolecules. creative-proteomics.com The sample is co-crystallized with an excess of a matrix compound, which absorbs the laser energy and facilitates the desorption and ionization of the analyte with minimal fragmentation. creative-proteomics.com While often used for larger molecules like peptides and proteins, MALDI-TOF can also be applied to smaller molecules like this compound, especially for rapid screening of reaction mixtures. nih.gov

MALDI-TOF/TOF tandem mass spectrometry can be employed to obtain structural information through collision-induced dissociation, similar to ESI-MS/MS. researchgate.net This technique is capable of distinguishing between isomeric and isobaric amino acids based on their specific fragmentation patterns, which is critical for identifying potential by-products during synthesis. nih.govresearchgate.net

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. nmims.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial information on the types and numbers of protons and carbons in the molecule. For this compound, the ¹H NMR would show characteristic signals for the allyl group protons, the tert-butyl protons, and the protons of the aspartic acid backbone.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the molecular structure. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds), allowing for the mapping of proton-proton spin systems within the molecule, such as the α-proton to the β-protons in the aspartate backbone. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three). sdsu.eduprinceton.edu It is crucial for connecting different spin systems. For example, an HMBC experiment could show a correlation from the allyl methylene (B1212753) protons to the ester carbonyl carbon, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close in space, irrespective of their bonding connectivity. univr.it It provides information about the molecule's conformation and stereochemistry.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations (COSY, HMBC) |

|---|---|---|---|

| α-CH | ~4.2 | ~51.0 | COSY to β-CH₂; HMBC to both C=O |

| β-CH₂ | ~2.9 | ~37.0 | COSY to α-CH; HMBC to α-C=O, β-C=O |

| Allyl -CH₂- | ~4.6 | ~66.0 | COSY to =CH; HMBC to α-C=O |

| Allyl =CH- | ~5.9 | ~132.0 | COSY to -CH₂- and =CH₂ |

| Allyl =CH₂ | ~5.3 | ~119.0 | COSY to =CH |